molecular formula C7H7ClZn B6316834 Benzylzinc chloride, 0.50 M in THF CAS No. 89523-63-7

Benzylzinc chloride, 0.50 M in THF

Cat. No. B6316834
CAS RN: 89523-63-7
M. Wt: 192.0 g/mol
InChI Key: LIQBAAKGMWRWPS-UHFFFAOYSA-M
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Description

Benzylzinc chloride, 0.50 M in THF, is an organozinc compound used in a wide variety of scientific research applications. This compound is a colorless liquid that is highly soluble in organic solvents and has a melting point of -26°C. It is used as a reagent in organic synthesis and is also used as a catalyst for a variety of reactions. It is a versatile reagent that can be used in a variety of ways, from organic synthesis to biochemical and physiological research.50 M in THF.

Scientific Research Applications

Benzylzinc chloride, 0.50 M in THF, is widely used in scientific research applications. It is used as a reagent in organic synthesis, as well as a catalyst for a variety of reactions. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of polymers, dyes, and other materials. Additionally, it is used in the synthesis of peptides, amino acids, and other biological compounds.

Mechanism of Action

Benzylzinc chloride, 0.50 M in THF, acts as a Lewis acid catalyst in a variety of reactions. It is a strong nucleophile and can react with a variety of substrates. It is also able to activate a variety of substrates, such as carboxylic acids and alcohols, which can then undergo a variety of reactions. Additionally, it is able to form strong complexes with organic molecules, which can then be used as a catalyst for a variety of reactions.
Biochemical and Physiological Effects
Benzylzinc chloride, 0.50 M in THF, is a colorless liquid that is highly soluble in organic solvents and has a melting point of -26°C. It is not known to have any toxic effects on humans or animals, and it is not known to have any significant biochemical or physiological effects.

Advantages and Limitations for Lab Experiments

Benzylzinc chloride, 0.50 M in THF, is a versatile reagent that can be used in a variety of ways. It is highly soluble in organic solvents, which makes it easy to use in lab experiments. Additionally, it is a strong nucleophile and can activate a variety of substrates, which makes it useful for a variety of reactions. However, it is also highly reactive, and can react with a variety of substrates, which can lead to unwanted side reactions. Additionally, it is a strong acid, and can corrode certain materials if not handled properly.

Future Directions

There are a number of potential future directions for the use of benzylzinc chloride, 0.50 M in THF. It could be used in the synthesis of novel pharmaceuticals and agrochemicals, as well as in the synthesis of polymers, dyes, and other materials. Additionally, it could be used in the synthesis of peptides, amino acids, and other biological compounds. It could also be used as a catalyst for a variety of reactions, such as hydrolysis, oxidation, and reduction reactions. Additionally, it could be used in the synthesis of novel materials, such as nanomaterials and nanocomposites. Finally, it could be used in the development of new analytical techniques, such as mass spectrometry and NMR spectroscopy.

Synthesis Methods

Benzylzinc chloride, 0.50 M in THF, is synthesized through a reaction of benzyl bromide with zinc metal in the presence of tetrahydrofuran (THF). The reaction is carried out at room temperature, and the product is a colorless liquid. The reaction is highly exothermic, and the resulting product is a mixture of benzylzinc chloride, 0.50 M in THF, and zinc bromide. The product is then purified by distillation or recrystallization.

properties

IUPAC Name

chlorozinc(1+);methanidylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7.ClH.Zn/c1-7-5-3-2-4-6-7;;/h2-6H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQBAAKGMWRWPS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC=CC=C1.Cl[Zn+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zinc, chloro(phenylmethyl)-

CAS RN

89523-63-7
Record name Benzylzincchloride
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